molecular formula C5H5N3O2S B3356118 5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 65092-08-2

5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B3356118
CAS No.: 65092-08-2
M. Wt: 171.18 g/mol
InChI Key: OUHIDFNCLXYKCL-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. This compound is of significant interest due to its potential biological activities, including antimicrobial and antitubercular properties. The presence of the nitro group at the 5-position of the imidazo[2,1-b][1,3]thiazole ring is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes in the presence of diisopropylethylamine. This method yields the desired compound in high yield . The reaction conditions generally require heating the reactants to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrogen atoms on the ring can be substituted with various functional groups, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common reagents for the reduction of the nitro group include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or alkylating agents.

Major Products Formed

    Reduction: The reduction of the nitro group yields 5-amino-2,3-dihydroimidazo[2,1-b][1,3]thiazole.

    Substitution: Depending on the substituents introduced, various derivatives of this compound can be synthesized.

Scientific Research Applications

5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole involves the inhibition of key enzymes in bacterial cells. The nitro group is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that damage cellular components. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole: Similar in structure but with the nitro group at the 6-position.

    Imidazo[2,1-b][1,3]thiazole derivatives: Various derivatives with different substituents on the ring.

Uniqueness

5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the nitro group at the 5-position is particularly important for its antimicrobial and antitubercular properties .

Properties

IUPAC Name

5-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2S/c9-8(10)4-3-6-5-7(4)1-2-11-5/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHIDFNCLXYKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(N21)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319573
Record name 5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65092-08-2
Record name NSC347486
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Reactant of Route 2
5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Reactant of Route 3
5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Reactant of Route 4
5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Reactant of Route 5
Reactant of Route 5
5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Reactant of Route 6
5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole

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